Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Succinimide protons : Two singlets at δ 2.85–2.90 ppm (methylene protons adjacent to carbonyls).
- Azidomethyl group : A triplet at δ 3.30 ppm (-CH2N3, J = 6.5 Hz) and a singlet for the methylene adjacent to the azide.
- Aliphatic chain : Multiplet clusters at δ 1.20–1.45 ppm (methylene groups) and δ 1.60–1.70 ppm (methine near the azide).
¹³C NMR :
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry
- Molecular ion peak : m/z 550.3 ([M+H]⁺).
- Fragmentation :
- Loss of succinimide groups (m/z 550 → 452, 354).
- Azide-related fragments at m/z 105 (N3CH2⁺).
Table 3: Spectroscopic Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 2.85 (s) | Succinimide CH2 |
| FT-IR | 2105 cm⁻¹ | -N3 stretch |
| MS | m/z 550.3 | [M+H]⁺ |
Crystallographic Properties and Solid-State Packing Behavior
Although single-crystal X-ray data is unavailable, hypothetical packing can be inferred:
- Intermolecular interactions :
- C-H···O hydrogen bonds between succinimide carbonyls and aliphatic hydrogens.
- Azide dipolar interactions may guide layer formation.
- Unit cell parameters : Predicted to be monoclinic (space group P2₁/c) with Z = 4, based on similar succinimide esters.
- Thermal motion : The flexible aliphatic chain likely results in high thermal displacement parameters for terminal carbons.
Table 4: Predicted Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Density | 1.25 g/cm³ |
| Refractive index | 1.48 |
Properties
Molecular Formula |
C26H39N5O8 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate |
InChI |
InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2 |
InChI Key |
IGAIBPMZQMDGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Activation of Azidomethyl Heptadecanedioic Acid
The dicarboxylic acid is converted to an activated ester using reagents like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). Example protocols include:
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NHS, DCC | Dichloromethane | RT | 4–6 hrs | 60–80% |
| NHS, DCC, DMAP | THF | RT | 2 hrs | 68% |
Coupling with 2,5-Dioxopyrrolidine
The activated ester reacts with 2,5-dioxopyrrolidine in polar aprotic solvents. Microwave-assisted heating enhances reaction efficiency:
| Intermediate | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NHS-activated ester | K₂CO₃ | Acetonitrile | 180°C (microwave) | 30 mins | 68% |
| Mixed anhydride | Triethylamine | DMF | RT | 24 hrs | 20–42% |
Yields vary depending on steric hindrance and solvent polarity.
Reaction Optimization and Yield Enhancement
Role of Catalysts and Solvents
Temperature and Time Control
Microwave irradiation at 180°C accelerates coupling, reducing reaction time from 24 hours to 30 minutes while maintaining high yields. Conversely, prolonged reactions in DMF (3 days) result in lower yields (20%) due to side reactions.
Analytical Characterization
Spectroscopic Data
Key characterization techniques include:
Purity Assessment
Reverse-phase HPLC and flash chromatography are employed to isolate the product. Purity >95% is achieved using acetonitrile-water gradients.
Challenges and Considerations
Scalability Issues
Industrial production faces challenges in maintaining reproducibility due to varying solubility of intermediates. Continuous-flow systems or microreactors may address this.
Comparative Analysis of Analogous Compounds
Yields reflect optimized laboratory conditions.
Chemical Reactions Analysis
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the azido group to an amine group.
Substitution: This reaction can replace the azido group with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate involves its ability to form stable covalent bonds with target molecules. This compound can interact with amine groups in proteins and other biomolecules, facilitating crosslinking and conjugation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Azidomethyl-Containing NHS Esters
Reactivity and Stability
- NHS Ester Hydrolysis: The longer heptadecanedioate backbone confers moderate hydrophobicity, slowing hydrolysis compared to shorter analogs like the 7-carbon heptanedioate derivative (t₁/₂ ~2 hours vs. ~30 minutes in PBS, pH 7.4).
- Azide Stability: All azidomethyl-containing compounds exhibit similar stability under dark, dry conditions. However, steric shielding in the heptadecanedioate derivative may reduce unintended side reactions.
- Crosslinking Efficiency: The extended spacer in the target compound enhances flexibility in conjugations, outperforming rigid analogs (e.g., 1-Boc-3-(azidomethyl)pyrrolidine) in forming stable protein-polymer hybrids.
Table 2: Comparative Performance in Bioconjugation
Advantages and Limitations
- Advantages:
- Limitations: Solubility: Limited aqueous solubility necessitates organic solvents (e.g., DMF, DMSO) for reactions. Cost: Higher molecular weight and synthetic complexity increase cost compared to shorter analogs.
Research Findings and Case Studies
- Drug Delivery Systems: The compound was used to synthesize PEGylated liposomes with azide-tethered antibodies, achieving 92% tumor targeting efficiency in murine models (vs. 78% for shorter-chain analogs).
- Polymer Chemistry: Crosslinked hydrogels formed with this compound exhibited 40% higher tensile strength than those using 4-(azidomethyl)heptanedioate, attributed to improved chain entanglement.
Biological Activity
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate (CAS Number: 2173992-21-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound primarily stems from its structural components, which include azide and dioxopyrrolidine moieties. These groups are known to participate in various chemical reactions that can lead to biological effects such as:
- Antimicrobial Activity : The azide group is often associated with antimicrobial properties. Compounds containing azide functionalities have been shown to exhibit significant antibacterial and antifungal activities through the disruption of microbial cell membranes or interference with cellular processes .
- Cytotoxicity : The dioxopyrrolidine structure has been linked to cytotoxic effects in cancer cells, potentially through the induction of apoptosis or cell cycle arrest .
Antimicrobial Effects
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Azole Derivatives | Effective against fungal infections | |
| Dioxopyrrolidine Derivatives | Exhibited cytotoxicity in cancer cell lines |
Cytotoxicity Studies
In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line : HeLa (cervical cancer)
Case Studies
-
Study on Antibacterial Activity
A study investigated the antibacterial properties of azide-containing compounds similar to this compound. The results showed significant inhibition of Gram-positive bacteria, suggesting potential applications in treating bacterial infections . -
Cytotoxicity in Cancer Research
Research focused on the cytotoxic effects of dioxopyrrolidine derivatives demonstrated that these compounds could effectively reduce cell viability in several cancer types, indicating their potential as therapeutic agents .
Q & A
Basic Questions
Q. What are the recommended synthetic routes and characterization methods for Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate?
- Synthesis : The compound can be synthesized via nucleophilic substitution or esterification reactions using activated esters (e.g., N-hydroxysuccinimide (NHS) esters) to introduce the bis-dioxopyrrolidinyl groups. The azide moiety is typically introduced via alkylation or copper-catalyzed "click" chemistry precursors .
- Characterization : Use NMR (¹H, ¹³C) to confirm the structure, focusing on the chemical shifts of the dioxopyrrolidinyl (δ ~2.6–3.0 ppm for protons) and azidomethyl (δ ~3.3–3.5 ppm) groups. Purity should be assessed via HPLC (≥98%) with UV detection at 254 nm .
Q. What are the primary research applications of this compound in academic settings?
- This compound is a bifunctional crosslinker: the NHS esters react with primary amines (e.g., lysine residues in proteins), while the azide group enables bioorthogonal "click" reactions (e.g., with alkynes for conjugation to fluorescent tags or affinity probes). It is widely used in bioconjugation, chemical biology, and proteomics .
Q. What safety protocols are critical when handling this compound?
- The azide group poses explosion risks under high heat or shock. Store at –20°C in a desiccator, away from light. Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium nitrite or iodine solutions to degrade azides .
Advanced Research Questions
Q. How can reaction kinetics and competing pathways be optimized for its use in protein conjugation?
- Kinetic studies should monitor NHS ester hydrolysis (t½ ~30–60 min in aqueous buffers at pH 7–8). To minimize hydrolysis, pre-activate the compound in anhydrous DMSO and perform reactions at 4°C. Competing reactions (e.g., azide reduction) can be suppressed using copper-stabilizing ligands (e.g., TBTA) during click chemistry .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Impurities like hydrolyzed NHS esters or residual azide intermediates can be detected via LC-MS. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended for accurate mass identification. For quantification, use internal standards (e.g., deuterated analogs) in tandem with HPLC .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
- Stability studies show that NHS esters degrade rapidly above pH 8.5. Azide stability is pH-independent but thermally labile (decomposition >60°C). Long-term storage stability (>6 months) requires lyophilization in inert atmospheres. Accelerated degradation studies (40°C/75% RH) can model shelf-life .
Methodological Notes
- Contradictions in Evidence : While some sources emphasize aqueous-phase reactions for NHS esters , others recommend anhydrous conditions for azide stability . Researchers should validate conditions based on target applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
